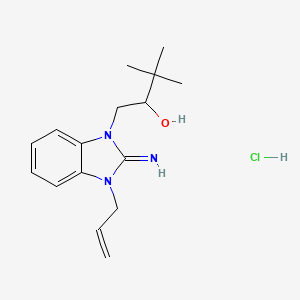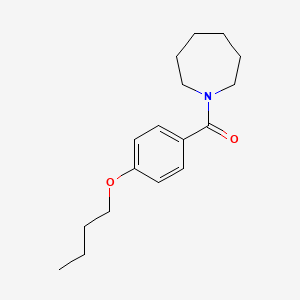![molecular formula C19H28N2O5 B4985046 ethyl 4-{[N-(4-isopropoxybenzoyl)-beta-alanyl]amino}butanoate](/img/structure/B4985046.png)
ethyl 4-{[N-(4-isopropoxybenzoyl)-beta-alanyl]amino}butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-{[N-(4-isopropoxybenzoyl)-beta-alanyl]amino}butanoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as EIAB, and it has been the subject of numerous studies due to its unique properties and potential uses in various fields of research. In
科学研究应用
EIAB has been studied extensively for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as arthritis. Additionally, EIAB has been shown to have neuroprotective properties and has been studied for its potential use in treating neurological disorders such as Parkinson's disease.
作用机制
EIAB works by inhibiting the activity of a protein called NF-kappaB, which is involved in the regulation of inflammation and immune responses. By inhibiting the activity of NF-kappaB, EIAB can reduce inflammation and protect neurons from damage.
Biochemical and Physiological Effects:
EIAB has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as TNF-alpha and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10. Additionally, EIAB has been shown to protect neurons from oxidative stress and to promote the growth and survival of neurons.
实验室实验的优点和局限性
EIAB has several advantages for use in lab experiments. It is a highly specific inhibitor of NF-kappaB, which makes it a valuable tool for studying the role of NF-kappaB in various biological processes. Additionally, EIAB is relatively easy to synthesize and purify, which makes it readily available for use in experiments.
However, there are also some limitations to the use of EIAB in lab experiments. For example, it is important to use the appropriate concentration of EIAB, as higher concentrations can have non-specific effects on cellular processes. Additionally, EIAB has a relatively short half-life, which can make it difficult to maintain a consistent level of inhibition over an extended period of time.
未来方向
There are several potential future directions for research on EIAB. One area of interest is the development of new derivatives of EIAB that may have improved properties or more specific effects on NF-kappaB. Additionally, there is interest in studying the effects of EIAB on other cellular processes that are regulated by NF-kappaB, such as cell proliferation and apoptosis. Finally, there is interest in studying the potential therapeutic applications of EIAB in various diseases, such as cancer and Alzheimer's disease.
In conclusion, EIAB is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory and neuroprotective properties and works by inhibiting the activity of NF-kappaB. While there are some limitations to its use in lab experiments, EIAB is a valuable tool for studying the role of NF-kappaB in various biological processes. There are several potential future directions for research on EIAB, including the development of new derivatives and the study of its potential therapeutic applications.
合成方法
The synthesis of EIAB involves a multi-step process that requires the use of various chemicals and reagents. The first step involves the synthesis of 4-isopropoxybenzoyl chloride, which is then reacted with beta-alanine to form N-(4-isopropoxybenzoyl)-beta-alanine. This compound is then reacted with ethyl 4-bromobutyrate to form EIAB. The final product is purified using column chromatography to obtain a high-purity sample of EIAB.
属性
IUPAC Name |
ethyl 4-[3-[(4-propan-2-yloxybenzoyl)amino]propanoylamino]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O5/c1-4-25-18(23)6-5-12-20-17(22)11-13-21-19(24)15-7-9-16(10-8-15)26-14(2)3/h7-10,14H,4-6,11-13H2,1-3H3,(H,20,22)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDOHLISJMZKHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCNC(=O)CCNC(=O)C1=CC=C(C=C1)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[3-[(4-propan-2-yloxybenzoyl)amino]propanoylamino]butanoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-fluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B4984967.png)
![3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide](/img/structure/B4984973.png)
![methyl 6-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)nicotinate](/img/structure/B4984975.png)
![N'-[2-(2-methoxyphenoxy)acetyl]isonicotinohydrazide](/img/structure/B4984983.png)
![4-{[1-(3-bromophenyl)-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B4984990.png)
![1-acetyl-N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-piperidinecarboxamide](/img/structure/B4984991.png)



![17-(2-ethylphenyl)-1-(hydroxymethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4985022.png)
![3-(4-ethoxyphenyl)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B4985027.png)
![2-[(2-chloro-4-fluorophenoxy)methyl]-N-cyclobutyl-1,3-oxazole-4-carboxamide](/img/structure/B4985041.png)

![2-cyano-3-[5-(4-methyl-3-nitrophenyl)-2-furyl]-2-propenethioamide](/img/structure/B4985059.png)